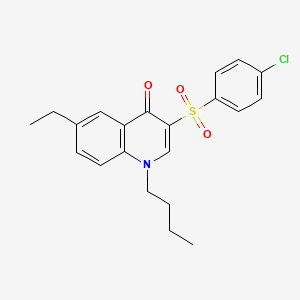

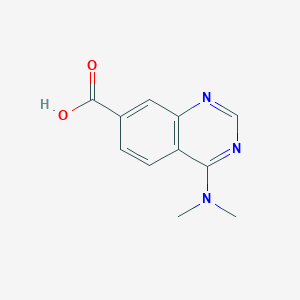

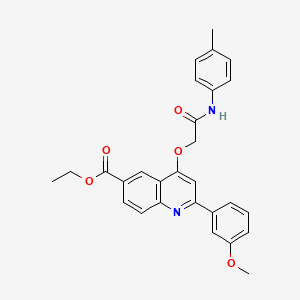

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-((4-chlorophenyl)sulfonyl)-6-ethylquinolin-4(1H)-one, also known as BCS-1, is a quinoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BCS-1 is a highly potent and selective inhibitor of protein kinase C (PKC) and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Medicinal Chemistry and Drug Development

This compound belongs to the class of N-heterocyclic amines, which are essential building blocks in drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Key features include its heterocyclic structure and the presence of a sulfonyl group. By modifying different positions on the quinoline ring, scientists can create derivatives with varying pharmacological activities .

Reductive Amination Reactions

The compound’s structure makes it suitable for reductive amination reactions. These reactions involve the formation of C–N bonds, which are crucial in the synthesis of bioactive molecules, natural products, and agrochemicals. The operational simplicity and wide toolbox of protocols associated with reductive amination have made it a preferred method in the pharmaceutical industry .

Solvent-Free Condensation

Researchers have successfully synthesized this compound via a solvent-free condensation/reduction reaction sequence. The absence of solvents enhances the environmental friendliness of the process. The resulting N-heterocyclic amine has been characterized using FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

Ionic Liquids and Membrane Preparation

Ionic liquids (ILs) play a crucial role in membrane preparation. Although not directly related to this compound, ILs have been used in similar contexts. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) has been employed in fabricating membranes for liquid separation processes. IL-based supported ionic liquid membranes (SILMs) have been used to recover solvents like acetone, butanol, and ethanol from aqueous solutions .

α-Sulfonyoxylation Reactions

While not specifically studied with this compound, α-sulfonyoxylation reactions of ketones have been explored using ionic liquids such as [bmim]BF4. The presence of the sulfonyl group in our compound suggests potential relevance in similar reactions .

Exploration of Pharmacological Activities

Given the compound’s quinoline-based structure, researchers may investigate its pharmacological properties. Quinoline derivatives have demonstrated a wide range of physiological and pharmacological activities. Further studies could reveal its potential as an antiproliferative agent, antimicrobial, or anti-inflammatory compound .

properties

IUPAC Name |

1-butyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3S/c1-3-5-12-23-14-20(27(25,26)17-9-7-16(22)8-10-17)21(24)18-13-15(4-2)6-11-19(18)23/h6-11,13-14H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUSTIVALRQDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

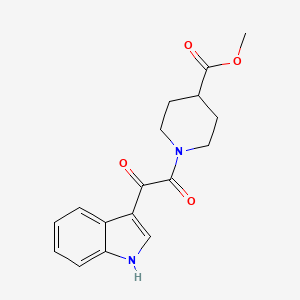

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)

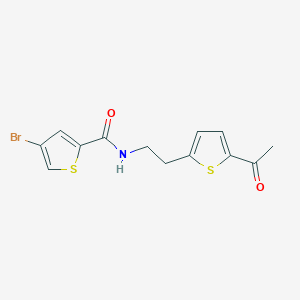

![5-[(4-isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2781169.png)

![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)